molecular formula C22H25N3O2S B3304144 2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 921570-29-8

2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3304144
CAS No.: 921570-29-8
M. Wt: 395.5 g/mol
InChI Key: KILVHFBCEXPNPJ-UHFFFAOYSA-N
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Description

The compound 2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide features a 1H-imidazole core substituted at positions 2 and 5. Key structural elements include:

  • Position 2: A [(4-methylphenyl)methyl]sulfanyl (thioether) group.
  • Position 5: A hydroxymethyl (-CH2OH) substituent.
  • Acetamide side chain: Linked to a second (4-methylphenyl)methyl group via the nitrogen atom.

However, its biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-3-7-18(8-4-16)11-23-21(27)13-25-20(14-26)12-24-22(25)28-15-19-9-5-17(2)6-10-19/h3-10,12,26H,11,13-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILVHFBCEXPNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of the hydroxymethyl and sulfanyl groups. The final step involves the acetamide formation through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The sulfanyl group can be reduced to form thiol derivatives.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions on the imidazole ring can introduce various functional groups.

Scientific Research Applications

Structural Overview

The compound features a unique structure characterized by:

  • Imidazole Ring : Known for its biological significance.
  • Sulfanyl Group : Influences reactivity and binding affinity.
  • Aromatic Substituents : Enhance interactions with biological targets.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : Achieved through condensation reactions involving glyoxal and amines.
  • Introduction of the Sulfanyl Group : Via nucleophilic substitution using thiol reagents.
  • Attachment of Aromatic Substituents : Through Friedel-Crafts alkylation reactions.
  • Final Coupling : Involves coupling with an acetamide derivative under controlled conditions.

Industrial Production

For industrial production, optimization of synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow reactors and automated systems may be employed to improve efficiency.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The imidazole ring's ability to coordinate with metal ions is believed to inhibit metalloenzymes critical for microbial survival, similar to known antifungals like ketoconazole.

Anticancer Activity

Preliminary studies suggest potential anticancer properties attributed to the compound's structural features. The hydroxymethyl and sulfanyl groups may enhance binding affinity to receptors involved in cancer cell proliferation. In vitro studies have shown that compounds with similar structures can inhibit topoisomerase II activity, crucial for DNA replication in cancer cells .

Similar Compounds

Compound NameKey Features
MetronidazoleContains imidazole but differs in substituents
ClotrimazoleAnother imidazole derivative with antifungal properties
CysteineA thiol-containing amino acid

Uniqueness of the Compound

The uniqueness of 2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide lies in its combination of functional groups that confer specific chemical reactivity and biological activity not found in other similar compounds.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsMechanism
AntimicrobialInhibition of microbial growthMetal ion coordination
AntifungalEffective against fungal strainsSimilarity to known antifungals
AnticancerInhibition of cancer cell proliferationTopoisomerase II inhibition

Relevant Research Findings

  • Antimicrobial Studies : Research indicates that imidazole derivatives demonstrate significant antimicrobial activity against various bacterial strains, highlighting potential therapeutic applications.
  • Anticancer Mechanisms : Studies on related compounds suggest that modifications in the imidazole structure can lead to increased cytotoxicity against specific cancer cell lines.
  • Synthesis Optimization : The synthesis process can be optimized for higher yields and purity, which is essential for further biological testing.

Mechanism of Action

The mechanism of action of 2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The hydroxymethyl and sulfanyl groups may also play a role in its biological activity by interacting with cellular components and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Analysis

Table 1: Structural and Functional Group Comparisons
Compound (Source) Imidazole Substituents (Position 2/5) Acetamide Group Key Modifications
Target Compound 2: [(4-MePh)CH2S]; 5: CH2OH N-(4-MePhCH2) Hydroxymethyl, dual 4-MePh groups
5-Nitroimidazole derivative () 2: PhSO2CH2; 5: NO2 Varied Nitro (electron-withdrawing), sulfonyl
N-(5-methylisoxazol-3-yl) analog () 2: (4-ClPh)CH2S N-(5-Me-isoxazol-3-yl) Chlorophenyl, isoxazole linkage
Sulfoxide derivative () 2: MeS(O); 5: 4-FPh N-(pyridin-2-yl) Chiral sulfoxide, fluorophenyl
Dihydroimidazole analog () 2: (4-ClPh)CH2S; core: 4,5-dihydro N-(4-sulfonylphenyl) Non-aromatic core, sulfonyl
Key Observations:
  • Imidazole Core : The target compound’s fully aromatic imidazole contrasts with the dihydroimidazole in , which may reduce planarity and alter target binding.
  • Position 5 Substituents : The hydroxymethyl group offers polarity and hydrogen-bonding capability, unlike nitro () or fluorophenyl () groups, which may confer mutagenicity or enhanced lipophilicity.
Table 2: Reported or Inferred Bioactivities
Compound (Source) Biological Activity Notes
5-Nitroimidazole derivatives () Antibacterial (Clostridioides difficile), antiparasitic Nitro group linked to mutagenicity
Sulfoxide derivative () p38 MAP kinase inhibition Chiral sulfoxide enhances selectivity
Target Compound Predicted: Moderate solubility, low toxicity Hydroxymethyl may reduce mutagenic risk
  • Antibacterial Potential: The target lacks the nitro group associated with metronidazole-like activity (), but the thioether and hydroxymethyl groups may enable novel mechanisms.
  • Kinase Inhibition : The acetamide side chain in ’s compound contributes to kinase binding; the target’s 4-methylphenyl group may similarly interact with hydrophobic pockets.

Biological Activity

2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with significant potential in biological and medicinal applications. Its unique structure, which includes an imidazole ring and a sulfanyl group, makes it a subject of interest for researchers investigating its biological activity, particularly in the fields of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Imidazole Ring : Provides a site for interaction with enzymes and receptors.
  • Sulfanyl Group : Enhances reactivity and may influence binding affinity.
  • Aromatic Substituents : Contribute to the compound's lipophilicity, affecting its biological interactions.
PropertyValue
Molecular FormulaC22H25N3O2S
Molecular Weight397.51 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO, Ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes critical for various biological processes.
  • Cell Signaling Modulation : The sulfanyl and aromatic groups may enhance binding affinity to receptors involved in cell signaling pathways, impacting cellular responses.

Anticancer Activity

Research indicates that derivatives of imidazole compounds, including the target compound, exhibit significant anticancer properties. A study focusing on imidazole derivatives demonstrated their effectiveness against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. Notably:

  • Compounds showed greater cytotoxicity against HT-29 cells compared to MCF-7 cells.
  • The most active compounds led to DNA fragmentation in cancer cells, indicating apoptosis induction .

Antimicrobial Activity

The potential antimicrobial properties of this compound are also noteworthy. The imidazole moiety has been linked to antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Case Studies

  • Anticancer Study : A series of synthesized imidazole derivatives were tested for their anticancer effects. The study revealed that certain derivatives exhibited significant cytotoxicity against HT-29 cells, with some causing notable DNA fragmentation .
  • Enzyme Inhibition Research : Investigations into the enzyme inhibition capabilities of imidazole compounds indicated that they could effectively inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells . This inhibition can lead to reduced proliferation of cancerous cells.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Imidazole ring formation : Cyclization of precursors (e.g., via condensation reactions under acidic/basic conditions) .
  • Sulfanyl linkage introduction : Reaction of thiols with halogenated intermediates (e.g., using NaSH or thiourea derivatives) .
  • Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Optimization requires controlled reaction conditions (temperature, pH), solvent selection (e.g., THF, DCM), and purification via chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are essential for structural characterization?

  • NMR spectroscopy : Confirm regiochemistry of the imidazole ring and substituent positions (e.g., 1^1H NMR for aromatic protons, 13^{13}C NMR for carbonyl groups) .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., ESI-MS or HRMS) .
  • IR spectroscopy : Identify functional groups (e.g., S-H stretches at ~2500 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • X-ray crystallography (if crystals form): Resolve absolute stereochemistry and intermolecular interactions .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC against Gram+/Gram- bacteria) or anticancer potential using MTT assays on cancer cell lines .
  • Enzyme inhibition studies : Use fluorometric or colorimetric assays to evaluate interactions with target enzymes (e.g., kinases, cytochrome P450) .
  • Controls : Include reference compounds (e.g., known inhibitors) and solvent-only controls to validate specificity .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

  • Dose-response analysis : Replicate assays across multiple concentrations to identify non-linear effects or off-target interactions .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-methylphenyl with halogenated aryl groups) to isolate SAR trends .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., imidazole ring interaction with catalytic residues) .
  • MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess binding stability and conformational changes .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity data .

Q. What strategies mitigate synthetic challenges, such as low yield in sulfanyl linkage formation?

  • Catalyst optimization : Test transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to enhance thioether bond formation .
  • Protecting groups : Temporarily protect reactive sites (e.g., hydroxymethyl with TBS groups) to prevent side reactions .
  • Flow chemistry : Implement continuous-flow reactors to improve mixing and heat transfer during exothermic steps .

Q. How can redox activity of the sulfanyl group influence biological mechanisms?

  • Oxidation studies : Treat the compound with H2_2O2_2 or O2_2/light to generate sulfoxide/sulfone derivatives; compare activity pre/post-oxidation .
  • ROS scavenging assays : Measure antioxidant potential via DPPH or ABTS radical quenching .
  • Thiol-disulfide exchange : Evaluate reversible binding to cysteine residues in proteins using Ellman’s reagent .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 2
2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide

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